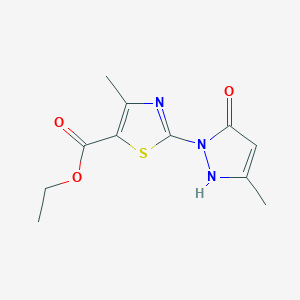![molecular formula C22H18N4 B5555454 {[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)
{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" often involves multi-step reactions that can include condensation, cycloaddition, or Knoevenagel condensation reactions. For instance, a related compound, 2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrile, was synthesized from cyanatoacetophenone and malononitrile, showcasing the versatility of malononitrile in heterocyclic compound synthesis (Salah Eldin, 2003).
Molecular Structure Analysis
The structural analysis of compounds like "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" involves determining their crystal and molecular structure to understand their conformation and potential intermolecular interactions. Such studies provide insights into the compound's reactivity and properties. For example, the analysis of similar compounds revealed complex sheets and chains of edge-fused rings formed through hydrogen bonds, indicating the potential for diverse molecular interactions and functionalities (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile" can be inferred from related compounds, which demonstrate a wide range of chemical transformations. These compounds can undergo reactions with amines, phenols, and other nucleophiles, leading to the formation of various substituted products, highlighting their synthetic versatility and potential as intermediates in organic synthesis (Metwally et al., 1989).
Scientific Research Applications
Green Synthesis
A study by Jayalakshmi et al. (2015) presented a green and efficient methodology for the construction of potent antioxidant molecules including 2-[(1,3-diaryl-4-pyrazolyl)methylene]malononitriles. The process used PEG-400 and water at ambient temperature under catalyst-free conditions, showcasing a sustainable approach to synthesizing these compounds.
Molluscicidal Activity
Research conducted by Abdelrazek et al. (2006) explored the synthesis and molluscicidal activity of certain pyrazole derivatives, including the compound . The synthesized compounds demonstrated moderate molluscicidal activity against Biomphalaria alexandrina snails, indicating potential applications in controlling schistosomiasis.
Synthetic Routes to Phenyl-Substituted Pyridines
Tyndall, Nakib, and Meegan (1988) investigated a novel synthetic route that included the reaction of 1,3-diphenylpropenone with malononitrile, leading to the synthesis of phenyl-substituted pyridines. This study provides insights into the versatility of {[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile in synthesizing complex heterocyclic compounds.
Antimicrobial Evaluation
A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. This research highlights the potential of using pyrazole derivatives in developing new antimicrobial agents.
Safety and Hazards
Future Directions
Malononitrile dimer, a compound related to “{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile”, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs . This suggests potential future directions for the use and study of “{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile”.
properties
IUPAC Name |
2-[[1-phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-16(2)18-8-10-19(11-9-18)22-20(12-17(13-23)14-24)15-26(25-22)21-6-4-3-5-7-21/h3-12,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQDBSQUQIWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)
![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)